3-Buten-2-one, 3-methyl-4-(phenylimino) is an organic compound also known as 3-methyl-4-phenyl-3-buten-2-one. This compound belongs to the class of aromatic compounds characterized by a benzene ring structure. Its molecular formula is , and it has a molecular weight of approximately 160.21 g/mol . The compound exhibits a fruity, berry, and camphor-like odor and is described as practically insoluble in water but soluble in organic solvents .
The structure of 3-methyl-4-phenyl-3-buten-2-one features a double bond between the second and third carbon atoms, which is significant for its reactivity and biological activity. It is primarily located within cellular membranes due to its hydrophobic nature, as indicated by its logP value of approximately 2.73 .
The biological activity of 3-methyl-4-phenyl-3-buten-2-one has been explored in various contexts. It acts as a substrate for glutathione transferase, an enzyme involved in detoxification processes within cells . This interaction suggests potential protective effects against oxidative stress by facilitating the conjugation of glutathione to reactive intermediates.
Furthermore, studies have indicated that this compound may serve as a model substrate for bioreduction reactions, where it can be converted into chiral alcohols using whole-cell biocatalysts like yeast strains. These chiral alcohols are valuable intermediates in the synthesis of pharmaceuticals and natural products .
The synthesis of 3-methyl-4-phenyl-3-buten-2-one can be achieved through several methods:
These methods highlight both traditional synthetic routes and innovative biotechnological applications.
3-Methyl-4-phenyl-3-buten-2-one has several applications across different fields:
Research on interaction studies involving 3-methyl-4-phenyl-3-buten-2-one has primarily focused on its reactivity with various nucleophiles and its role as a substrate for enzymes like glutathione transferase. These interactions are crucial for understanding its metabolic pathways and potential therapeutic applications.
Studies have demonstrated that environmental factors such as pH and temperature can significantly influence the stability and reactivity of this compound, which is vital for its practical applications in both industrial and biological contexts .
Several compounds share structural similarities with 3-methyl-4-phenyl-3-buten-2-one, each possessing unique properties:
Compound Name | Molecular Formula | Key Features |
---|---|---|
3-Benzylidene-2-butanone | Similar structure; used in flavoring | |
α-Methylbenzylideneacetone | Related to fragrance applications | |
4-Pheynlbutanone | Lacks methyl group; different reactivity | |
1-Methyl-1-benzylidene-acetone | Additional methyl group; altered solubility |
The uniqueness of 3-methyl-4-phenyl-3-buten-2-one lies in its specific reactivity patterns and biological activity, particularly its role as a substrate for glutathione transferase and its potential applications in biocatalysis for drug synthesis .